2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride
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Overview
Description
2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Esterification and Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols can be used.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions.
Major Products Formed
Reduction: Formation of 2-(Azetidin-3-ylmethoxy)-5-aminobenzoic acid methyl ester.
Substitution: Formation of various substituted azetidine derivatives.
Hydrolysis: Formation of 2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid.
Scientific Research Applications
2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The nitrobenzoic acid moiety may contribute to the compound’s biological activity by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activities.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, with applications in medicinal chemistry.
Uniqueness
2-(Azetidin-3-ylmethoxy)-5-nitrobenzoic acid methyl ester hydrochloride is unique due to its combination of the azetidine ring and the nitrobenzoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15ClN2O5 |
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Molecular Weight |
302.71 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-ylmethoxy)-5-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O5.ClH/c1-18-12(15)10-4-9(14(16)17)2-3-11(10)19-7-8-5-13-6-8;/h2-4,8,13H,5-7H2,1H3;1H |
InChI Key |
CAGJJVFZMFADCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2CNC2.Cl |
Origin of Product |
United States |
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